molecular formula C15H25BN2O3 B2856706 N-(1-methoxypropan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 2490666-16-3

N-(1-methoxypropan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B2856706
CAS No.: 2490666-16-3
M. Wt: 292.19
InChI Key: HYKDFIFHZBBECC-UHFFFAOYSA-N
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Description

N-(1-Methoxypropan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS: 2490666-16-3) is a boronate ester-containing pyridine derivative with a molecular formula of C₁₅H₂₅BN₂O₃ and a molecular weight of 292.19 g/mol . It features a pyridin-2-amine core substituted at the 5-position with a tetramethyl-1,3,2-dioxaborolane group and at the 2-position with a 1-methoxypropan-2-ylamine moiety. The compound is synthesized via palladium-catalyzed cross-coupling reactions, often involving Suzuki-Miyaura coupling, as demonstrated in analogous syntheses (e.g., and ). Its primary application lies in medicinal chemistry as a key intermediate for constructing biaryl systems via boron-mediated cross-coupling reactions .

Properties

IUPAC Name

N-(1-methoxypropan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BN2O3/c1-11(10-19-6)18-13-8-7-12(9-17-13)16-20-14(2,3)15(4,5)21-16/h7-9,11H,10H2,1-6H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKDFIFHZBBECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(C)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-methoxypropan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, with CAS number 2490666-16-3, is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological applications. This compound incorporates a pyridine ring and a dioxaborolane moiety, which are known for their reactivity in various chemical reactions, particularly in medicinal chemistry.

The molecular formula of this compound is C15H25BN2O3C_{15}H_{25}BN_{2}O_{3} with a molecular weight of 292.18 g/mol. Its structure allows it to participate in significant chemical transformations, making it a candidate for various biological studies.

PropertyValue
CAS Number2490666-16-3
Molecular FormulaC15H25BN2O3
Molecular Weight292.18 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The biological activity of this compound is primarily linked to its ability to interact with molecular targets involved in various cellular processes. The dioxaborolane component is particularly significant in facilitating reactions such as the Suzuki-Miyaura cross-coupling reaction, which is crucial for forming carbon-carbon bonds in medicinal chemistry.

Inhibition of HSP90

Research indicates that compounds similar to this one may act as inhibitors of Heat Shock Protein 90 (HSP90), a molecular chaperone involved in protein folding and stabilization. HSP90 inhibitors have been studied for their potential anti-cancer properties due to their role in regulating oncogenic proteins. The structural characteristics of this compound suggest that it could effectively bind to the ATP-binding site of HSP90, thereby inhibiting its function and leading to the degradation of client proteins associated with cancer progression .

Anticancer Activity

A study focused on the synthesis and evaluation of HSP90 inhibitors highlighted the potential of compounds with similar structures to exhibit significant anticancer activity. These compounds demonstrated the ability to induce apoptosis in cancer cells through the inhibition of HSP90 activity .

Reactivity and Synthetic Applications

The reactivity profile of this compound has been explored in the context of organic synthesis. The compound's ability to undergo transmetalation reactions positions it as a valuable reagent in creating complex organic molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyridin-2-amine derivatives functionalized with tetramethyl-1,3,2-dioxaborolane groups. Below is a systematic comparison with structurally related analogs:

Structural and Functional Group Variations

Compound Name Substituent on Pyridin-2-amine Molecular Formula Molecular Weight Key Features
N-(1-Methoxypropan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine 1-Methoxypropan-2-yl C₁₅H₂₅BN₂O₃ 292.19 Ether-containing substituent enhances hydrophilicity and metabolic stability
N-(Pentan-3-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Pentan-3-yl C₁₆H₂₇BN₂O₂ 290.22 Aliphatic chain increases lipophilicity; potential for improved membrane permeability
N,3-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine N,3-Dimethyl C₁₃H₂₁BN₂O₂ 248.13 Compact structure with methyl groups; higher volatility and lower steric bulk
N-(Piperidin-1-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Piperidin-1-yl C₁₆H₂₆BN₃O₂ 303.21 Cyclic amine enhances basicity; potential for targeting enzymes/proteins
N-(Cyclohexylmethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Cyclohexylmethyl C₁₉H₃₀BN₂O₂ 329.27 Bulky hydrophobic group; may improve binding to lipophilic pockets

Reactivity in Cross-Coupling Reactions

The tetramethyl-1,3,2-dioxaborolane moiety enables participation in Suzuki-Miyaura cross-coupling reactions, critical for forming C–C bonds in drug discovery. Reactivity trends:

  • Electron-Donating Substituents (e.g., 1-methoxypropan-2-yl in the target compound) stabilize the boronate ester, slowing hydrolysis to the boronic acid and extending shelf life .
  • Bulky Substituents (e.g., cyclohexylmethyl in ) may sterically hinder coupling efficiency, requiring optimized catalysts like XPhos Pd G2 ().

Physicochemical Properties

Property Target Compound N-Pentan-3-yl Analog N,3-Dimethyl Analog
LogP ~2.5 (estimated) ~3.1 ~1.8
Water Solubility Moderate (ether oxygen) Low High
Thermal Stability Stable up to 150°C Similar Lower (volatile methyl)

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